Ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(14)10-5-9(12-7-13-10)8-3-4-15-6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROLHKILGGBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate exhibits significant antimicrobial properties. In a study, the compound demonstrated efficacy against Candida albicans, a common yeast pathogen, at concentrations as low as 64 µg/mL. This suggests potential for development as an antifungal agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its structural components allow it to interact with biological targets such as enzymes involved in cancer pathways. Preliminary studies have shown promising results in modulating the activity of these enzymes, making it a candidate for further drug development aimed at cancer treatment .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows it to be transformed into more complex molecules, which are essential in the development of new pharmaceuticals .
Material Science
The unique properties of this compound make it suitable for applications in material science. It can be utilized in the development of novel materials with specific chemical properties, such as enhanced thermal stability or solubility, which are valuable in various industrial applications.
Case Study 1: Antimicrobial Research
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against several strains of bacteria and fungi. The compound was tested using standard agar diffusion methods, showing inhibition zones comparable to established antimicrobial agents.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound highlighted the use of solvent-free conditions to enhance yield and reduce environmental impact. This method demonstrated a significant increase in efficiency compared to traditional solvent-based approaches .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Electronic Properties
The 6-position substituent critically influences the electronic and steric properties of pyrimidine derivatives. Key analogs and their substituents are compared below:
Key Observations :
- The furan-3-yl group in the target compound offers a balance of electron density and hydrogen-bond acceptor capacity, distinguishing it from sulfur-containing thiophene or electron-deficient trifluoromethyl substituents .
Antitumor Activity
- This compound: Furan moieties in related compounds (e.g., quinolones) correlate with improved cytotoxicity, likely due to interactions with DNA topoisomerases .
- Ethyl 6-(chlorophenyl)pyrimidine-4-carboxylate: Chlorine substituents enhance DNA intercalation, as seen in quinoline derivatives with IC$_{50}$ values <20 μM against HL60 cells .
- Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate : Trifluoromethyl groups improve metabolic stability, extending half-life in vivo .
Antibacterial Activity
- Quinolones with 2-(furan-3-yl)ethyl moieties: Demonstrated potent antibacterial activity against Staphylococcus aureus (MIC = 0.5–2 μg/mL), attributed to furan’s role in disrupting bacterial membrane proteins .
Physicochemical Properties
Insights :
- The furan substituent moderately increases lipophilicity (LogP ~2.1) compared to methyl but less than thiophene.
- Lower solubility relative to methyl-substituted analogs may necessitate formulation adjustments for drug delivery .
Biological Activity
Ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound features a pyrimidine ring with an ethyl ester and a furan moiety. Its unique structure contributes to its reactivity and potential therapeutic applications. The molecular formula is .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens, including fungi such as Candida albicans at concentrations around 64 µg/mL.
- Neuroprotective Effects : It has been investigated for its potential in neuroprotection and anti-inflammatory applications. The compound is believed to inhibit the NF-kB inflammatory pathway, which is crucial in neurodegenerative diseases.
- Anticancer Potential : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit cytotoxicity against human leukemia cell lines, indicating a potential role in cancer therapy .
The mechanism of action for this compound involves interaction with specific molecular targets, leading to inhibition of key pathways associated with inflammation and cancer progression. For instance, the compound's ability to modulate the NF-kB pathway suggests a mechanism that could reduce inflammation and promote cell survival in neuronal contexts.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-(furan-2-yl)-6-methylpyrimidine-5-carboxylate | Structure | Different position of furan substitution; potential different biological activity. |
| Ethyl 5-(furan-2-yl)-2-methylpyrimidine-4-carboxylate | Structure | Variation in furan positioning; altered reactivity. |
| Ethyl 6-(thien-3-yl)-2-methylpyrimidine-4-carboxylate | Structure | Contains a thiophene instead of furan; may exhibit different pharmacological properties. |
Case Studies and Research Findings
- Neuroprotective Studies : In vitro assays demonstrated that this compound significantly reduced apoptosis markers in neuronal cells exposed to oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
- Anticancer Activity : A series of derivatives were synthesized and tested against human leukemia cell lines (K562). Compounds with specific substitutions on the phenyl ring showed IC50 values as low as 14 μM, indicating strong cytotoxic effects .
- Antimicrobial Evaluation : The compound exhibited notable activity against Candida albicans, with effective concentrations leading to significant growth inhibition, highlighting its potential as an antifungal agent.
Preparation Methods
Example Procedure:
- Reagents: Furan-3-carbaldehyde, ethyl acetoacetate (or other acetoacetate esters), thiourea or guanidine.
- Conditions: Reflux in absolute ethanol for 5-6 hours.
- Catalyst: Ferric chloride (Lewis acid) may be employed to facilitate the condensation.
- Workup: Removal of solvent under reduced pressure, followed by purification via column chromatography or salting out methods.
This method yields pyrimidine derivatives with the furan substituent at the 6-position and an ethyl ester at the 4-position, with yields typically in the range of 53-65% depending on substituents and conditions.
Stepwise Synthesis Using Iminophosphorane Intermediates
A more elaborate method involves the preparation of intermediates such as diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate, which then undergoes sequential reactions with isocyanates and hydrazine hydrate to build the pyrimidine ring fused with the furan moiety.
Key Steps:
- Formation of iminophosphorane intermediate by reacting ethyl 2-chloro-3-oxobutanoate and ethyl 2-cyanoacetate with triphenylphosphine, hexachloroethane, and triethylamine.
- Reaction of this intermediate with aromatic isocyanates at room temperature.
- Subsequent treatment with hydrazine hydrate to yield ethyl 3-amino-6-methyl-4-oxo-2-(2-arylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylates.
- Further transformations can be performed to introduce additional substituents or fused ring systems.
This method produces polysubstituted furo-pyrimidine derivatives in high yields (85-88%) and allows for structural diversity.
Esterification and Substitution on Preformed Pyrimidine Rings
Another approach involves the functionalization of preformed pyrimidine cores bearing hydroxyl or amino groups at specific positions, followed by esterification and substitution reactions.
Typical Procedure:
- Starting with ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives.
- Esterification or acylation using aryl or alkyl carbonyl chlorides in the presence of triethylamine in dichloromethane at 0-5 °C, followed by room temperature stirring.
- Workup includes aqueous extraction, drying, solvent evaporation, and purification by silica gel column chromatography.
- This method yields various substituted pyrimidine esters, including those with furan substituents, depending on the starting materials used.
Comparative Data Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents & Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Furan-3-carbaldehyde, β-ketoester | Thiourea or guanidine, Ferric chloride | Reflux in ethanol, 5-6 h | 53-65 | Direct condensation, simple, moderate yield |
| 2 | Ethyl 2-chloro-3-oxobutanoate, ethyl 2-cyanoacetate | Triphenylphosphine, hexachloroethane, triethylamine, isocyanates, hydrazine hydrate | Room temperature, multiple steps | 85-88 | Multi-step, high yield, allows polysubstitution |
| 3 | Preformed pyrimidine derivatives | Aryl/alkyl carbonyl chlorides, triethylamine | 0-5 °C to room temp, 5-8 h | Variable | Functionalization of pyrimidine core |
Analytical Characterization and Purity
- The synthesized this compound compounds are characterized by FTIR, ^1H NMR, and mass spectroscopy to confirm structure and purity.
- Typical spectral data include characteristic ester carbonyl stretches in IR and diagnostic proton signals in NMR corresponding to the furan ring, pyrimidine protons, and ethyl ester moiety.
- Purity is often verified by thin-layer chromatography (TLC) and chromatographic purification techniques.
Summary of Research Findings
- The condensation of furan-3-carbaldehyde with acetoacetate esters and thiourea under reflux conditions is a straightforward and effective route to obtain this compound derivatives.
- Advanced synthetic routes employing iminophosphorane intermediates provide access to a broader range of polysubstituted furo-pyrimidines with higher yields and structural diversity.
- Functionalization of preformed pyrimidine cores via acylation and esterification offers a flexible alternative for derivative synthesis.
- The choice of method depends on the desired substitution pattern, yield considerations, and available starting materials.
This comprehensive analysis of preparation methods for this compound integrates diverse research findings to provide a professional and authoritative resource for synthetic chemists working with this compound class.
Q & A
Q. What spectroscopic techniques are essential for confirming the molecular structure of Ethyl 6-(furan-3-yl)pyrimidine-4-carboxylate?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton and carbon environments, while Infrared (IR) spectroscopy confirms functional groups like ester carbonyls. Mass Spectrometry (MS) provides molecular weight verification. For example, high-resolution MS can resolve isotopic patterns, and 2D NMR (e.g., COSY, HSQC) clarifies connectivity between furan and pyrimidine moieties .
Q. What synthetic methodologies are typical for preparing this compound?
Multi-step condensation reactions are common. A pyrimidine core can be synthesized via Biginelli-like cyclization, followed by functionalization at the 6-position with a furan-3-yl group using cross-coupling (e.g., Suzuki-Miyaura). Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients. Patent examples highlight similar protocols for pyridazine derivatives .
Q. How is purity assessed post-synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) determines purity, while Thin-Layer Chromatography (TLC) monitors reaction progress. Melting point analysis and LC-MS further validate homogeneity. For instance, HPLC purity >95% is standard for research-grade compounds .
Q. What computational tools aid in preliminary structural analysis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and vibrational frequencies, which are cross-validated with experimental IR/NMR data. Software like Gaussian or ORCA is commonly used .
Advanced Research Questions
Q. How are crystallographic data discrepancies (e.g., bond length variations) resolved during refinement?
X-ray diffraction data refinement using SHELXL incorporates constraints for disordered atoms and checks for twinning. ORTEP-3 visualizes thermal ellipsoids to identify positional disorder. For example, furan ring puckering or pyrimidine planarity may require iterative refinement cycles with weighted R-factors .
Q. What strategies address conflicting reactivity during pyrimidine ring functionalization?
Competing nucleophilic/electrophilic sites on the pyrimidine ring require regioselective protection. For instance, temporary Boc-protection of amines or selective metalation at the 4-position with LDA (Lithium Diisopropylamide) can direct substitutions. Reaction monitoring via in-situ IR or LC-MS optimizes conditions .
Q. How are hydrogen-bonding networks analyzed in crystalline forms?
Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like D (donor)-A (acceptor) patterns. Software Mercury (CCDC) calculates interaction distances/angles, while Cremer-Pople parameters quantify ring puckering in the furan moiety .
Q. How does solvent polarity influence tautomeric equilibria in solution vs. solid state?
Solution-state NMR (e.g., in DMSO-d₆) detects dynamic tautomers, while X-ray crystallography captures the dominant solid-state form. For example, keto-enol tautomerism in the pyrimidine ring may shift in polar aprotic solvents, validated by variable-temperature NMR .
Q. What role do non-covalent interactions play in stabilizing the crystal lattice?
π-π stacking between pyrimidine rings and C-H···O interactions from the ester group contribute to lattice stability. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction percentages, revealing dominant van der Waals contacts .
Q. How are reaction yields optimized in multi-step syntheses?
Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading). For example, Pd(PPh₃)₄ in Suzuki couplings may require anhydrous conditions and degassed solvents to prevent palladium black formation. Microscale high-throughput screening accelerates condition optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
